molecular formula C7H4ClF2NO B8226991 (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride

(Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B8226991
M. Wt: 191.56 g/mol
InChI Key: MUKGOZONOWEIJV-XFFZJAGNSA-N
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Description

(Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride typically involves the chlorination of a precursor compound, such as (Z)-2,4-difluorobenzimidoyl chloride, followed by the introduction of a hydroxyl group. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the hydroxylation step may involve reagents such as hydroxylamine or its derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into various reduced forms, often involving reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under conditions that favor nucleophilic attack, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted benzimidoyl derivatives.

Scientific Research Applications

Chemistry: (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties tailored for various industrial uses.

Mechanism of Action

The mechanism of action of (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

    2,4-Difluorobenzimidoyl chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.

    N-hydroxybenzimidoyl chloride: Does not contain fluorine atoms, which affects its chemical properties and reactivity.

    2,4-Difluoro-N-hydroxybenzamide: Similar structure but with an amide group instead of a chloride, leading to different chemical behavior.

Uniqueness: (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is unique due to the combination of fluorine atoms and a hydroxyl group on the benzimidoyl chloride framework. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(1Z)-2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)5-2-1-4(9)3-6(5)10/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKGOZONOWEIJV-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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